molecular formula C4H8N4O2S B13243133 (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

Cat. No.: B13243133
M. Wt: 176.20 g/mol
InChI Key: KZGAFRUHGNNNCO-UHFFFAOYSA-N
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Description

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound designed for research and development purposes. This molecule incorporates a 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry known to confer significant biological properties. Scientific literature indicates that the 1,2,4-triazole core is a key pharmacophore in a wide array of therapeutically active substances, including antifungal agents (e.g., voriconazole), antibacterials, and anticancer drugs . The structural motif of combining a triazole with a sulfonamide group is found in compounds investigated for various bioactivities, such as anti-inflammatory and anticancer effects . Furthermore, derivatives containing the 4-methyl-4H-1,2,4-triazol-3-yl subunit are of contemporary interest in drug discovery, as evidenced by their inclusion in patent literature for developing novel inhibitors, such as those targeting QPCTL and QPCT for cancer treatment . Researchers may value this compound as a key synthetic intermediate or as a candidate for screening in projects aimed at developing new therapeutic agents. The molecule's potential mechanism of action would be highly context-dependent but could involve interaction with enzymatic targets commonly modulated by triazole- and sulfonamide-containing molecules. This product is intended for laboratory research use only and is not classified as a drug, food additive, or cosmetic. It is not for human or veterinary diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment.

Properties

Molecular Formula

C4H8N4O2S

Molecular Weight

176.20 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)methanesulfonamide

InChI

InChI=1S/C4H8N4O2S/c1-8-3-6-7-4(8)2-11(5,9)10/h3H,2H2,1H3,(H2,5,9,10)

InChI Key

KZGAFRUHGNNNCO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-1,2,4-triazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Sulfur-Containing Triazole Derivatives

a. 4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
  • Structure : Differs by replacing methanesulfonamide with a decylthio (-S-C₁₀H₂₁) group and morpholine moiety.
  • Properties : The decylthio chain enhances lipophilicity, while morpholine improves solubility. Used in topical formulations (liniments) due to stability in corn oil and milk thistle matrices .
  • Application : Demonstrates compatibility with excipients, suggesting formulation advantages over polar sulfonamides.
b. 4-Ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione
  • Structure : Features dual triazole rings linked via a sulfanyl (-S-) bridge.
  • Properties : The sulfanyl group enables π-π stacking interactions in crystal lattices, as observed in related dithiazol derivatives (e.g., 3.555 Å stacking distance) .
  • Thermal Stability : Exhibits a melting point of 454 K, indicating higher thermal stability than sulfonamide analogs .
c. AB4 and AB5 Analogs
  • Structure : Contain (4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl groups linked to benzamide or urea scaffolds.

Triazole Hybrids with Heterocyclic Moieties

a. Benzimidazole-Triazole Hybrids (e.g., 5u–5x)
  • Structure : Combine 4-methyl-1,2,4-triazole with benzimidazole and halogenated aryl groups.
  • Key Features :
    • Fluorine/chlorine substituents enhance metabolic stability and membrane permeability.
    • Methyl triazole improves π-stacking, as seen in NMR and FTIR data (e.g., C–H δ 7.2–8.5 ppm; HRMS confirmation) .
  • Activity : Anticandidal properties linked to triazole’s metal-binding capacity, absent in sulfonamide derivatives.
b. 6-(Methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2,6-diazaspiro[3.4]octane
  • Structure : Incorporates a spirocyclic scaffold and nitro group.
  • Potency : MIC values of 0.0124–0.0441 µg/mL against multidrug-resistant Mycobacterium tuberculosis (MTb) strains .

Pharmaceutical Salts and Formulations

  • 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride/sulfate
    • Structure : Includes isoxazole and pyridine rings, with hydrochloride/sulfate salts.
    • Solubility : Salt forms improve aqueous solubility (e.g., hydrochloride: logP ~1.2) compared to neutral sulfonamides .
    • Application : Used in stress-related disorders, highlighting CNS permeability achievable with tailored substituents.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Application/Advantage Reference
(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide Methanesulfonamide, methyl triazole ~175.2 (calc.) Not reported Hypothetical: Antimicrobial N/A
4-((5-Decylthio)-4-methyltriazol-3-yl)morpholine Decylthio, morpholine ~379.5 Stable in topical formulations Liniments
Benzimidazole-Triazole Hybrid (5u) Fluoro, methyl triazole ~450.4 Anticandidal (MIC: 2–8 µg/mL) Fungal infections
6-(Methylsulfonyl)-8-triazol-spirooctane Spirocyclic, nitro group ~435.3 Antitubercular (MIC: 0.0124 µg/mL) Multidrug-resistant TB
4-Ethyl-5-triazol-sulfanyl-triazole-thione Dual triazole, sulfanyl ~288.4 High thermal stability (m.p. 454 K) Material science

Key Research Findings

  • Synthetic Routes : Sulfonamide analogs are synthesized via nucleophilic substitution (e.g., p-toluenesulfonyl chloride reactions ), whereas sulfanyl derivatives employ cyclization in basic media .
  • Biological Performance : Sulfonamides generally exhibit higher polarity and lower MICs in antimicrobial assays compared to sulfanyl analogs, but lack the thermal stability of crystalline sulfanyl derivatives .
  • Structural Insights : X-ray data for dithiazol derivatives reveal π-π stacking distances (~3.55 Å) critical for crystal packing, a feature modifiable in sulfonamides via -SO₂NH₂ interactions .

Biological Activity

(4-Methyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₈N₄O₂S, with a molecular weight of approximately 188.21 g/mol. The compound features a triazole ring and a methanesulfonamide group , which enhances its solubility and reactivity. The presence of the methyl group on the triazole ring is believed to increase its biological activity and solubility in various solvents.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties , particularly against bacterial and fungal pathogens. Its structural similarity to sulfonamides allows it to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is critical as many antibiotics target this pathway.

Comparative Antimicrobial Efficacy

A comparative analysis of similar compounds highlights the potential efficacy of this compound:

Compound NameStructure TypeNotable Activity
SulfamethoxazoleSulfonamideAntibacterial
FluconazoleTriazoleAntifungal
BenzothiadiazoleHeterocyclicDiuretic and antihypertensive
5-Aminosalicylic AcidAromatic amineAnti-inflammatory

The unique combination of the triazole ring and methanesulfonamide moiety may enhance its solubility and bioactivity compared to other sulfonamides or triazoles alone.

The antimicrobial activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Synthesis : Similar to traditional sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
  • Interaction with Biological Targets : Studies indicate that this compound may interact with enzymes involved in folate metabolism due to its structural characteristics. It has shown potential binding affinity with various receptors and enzymes relevant to disease processes.

Research Findings

Recent studies have explored the biological activity of this compound through various methodologies:

Case Study: Antimicrobial Properties

A study investigated the antimicrobial effects of derivatives based on this compound against multiple strains of bacteria. The results indicated significant bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa at varying concentrations . The compound's effectiveness was compared to standard antibiotics like streptomycin.

In Silico Studies

In silico docking studies revealed that this compound has potential binding affinities with key proteins involved in pathogen metabolism. For instance, binding energies were recorded at -7.292 kcal/mol for thymidine kinase and -7.221 kcal/mol for thiamin phosphate synthase . These findings suggest a promising avenue for further drug development.

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